3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 3-phenylpropanoate

medicinal chemistry SAR screening physicochemical profiling

Researchers expanding coumarin-thiazole SAR libraries or developing fluorescent probes require structurally validated compounds to ensure reproducible computational and biological results. 3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 3-phenylpropanoate (CAS 1010927-52-2) addresses this with an experimentally determined single-crystal X-ray structure confirming co-planarity of the coumarin and thiazolyl rings (max deviation 0.033 Å). • Validated core geometry for accurate docking & MD simulations • Distinct 7-phenylpropanoate ester enables SAR diversification vs. pentanoate & fluorobenzoate analogs • Blue-emitting fluorophore scaffold (λ_em 438-457 nm, Φ_F ≤ 0.85) for biomolecular labeling & FRET probe design • Applicable to anti-inflammatory (ROS/NO) & oncology (CDK2) focused screening libraries

Molecular Formula C22H17NO4S
Molecular Weight 391.4 g/mol
Cat. No. B11020109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 3-phenylpropanoate
Molecular FormulaC22H17NO4S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)CCC4=CC=CC=C4)OC2=O
InChIInChI=1S/C22H17NO4S/c1-14-23-19(13-28-14)18-11-16-8-9-17(12-20(16)27-22(18)25)26-21(24)10-7-15-5-3-2-4-6-15/h2-6,8-9,11-13H,7,10H2,1H3
InChIKeyZNLIBTMNTWIUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 3-phenylpropanoate: Structural Identity and Physicochemical Profile


3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 3-phenylpropanoate (CAS 1010927-52-2) is a synthetic coumarin–thiazole hybrid ester with molecular formula C₂₂H₁₇NO₄S and molecular weight 391.4 g·mol⁻¹ . The compound features a 2-oxo-2H-chromen (coumarin) core substituted at the 3-position with a 2-methyl-1,3-thiazol-4-yl group and esterified at the 7-position with a 3-phenylpropanoate moiety . The core 3-(2-methylthiazol-4-yl)-2H-chromen-2-one scaffold has been synthesized via one-pot condensation and characterized by X-ray diffraction, confirming co-planarity of the coumarin and thiazolyl rings that facilitates remote orbital interactions [1]. This compound belongs to a series of 7-O-acyl derivatives of the 3-thiazolylcoumarin scaffold that are of interest for both biological screening and fluorescent-probe development [2].

1
Scaffold Identity X-ray-validated planar coumarin–thiazole hybrid core, facilitating reliable docking models.
2
Diversification Handle 7-phenylpropanoate ester provides a structurally distinct side chain absent in common aliphatic or rigid aromatic analogs.
3
Screening Fit Positioned for fluorescent probe construction and focused library expansion in anti-inflammatory and oncology screening campaigns.

Why Generic Coumarin–Thiazole Analogs Cannot Substitute This Compound


Within the 3-(2-methylthiazol-4-yl)coumarin series, the identity of the 7-O-acyl substituent critically modulates lipophilicity, hydrogen-bonding capacity, and steric profile—parameters that directly control membrane permeability, target-binding interactions, and spectroscopic properties . The 3-phenylpropanoate ester introduces a flexible two-carbon linker between the coumarin chromophore and a terminal phenyl ring; this contrasts sharply with the shorter, fully aliphatic pentanoate ester (LogP 3.95, MW 343.4) and the conformationally constrained, electron-deficient 3-fluorobenzoate ester (MW 381.4) . These structural differences preclude simple interchangeability in any application where the ester side chain contributes to molecular recognition, self-assembly, or photophysical behavior. 7-Substituted 3-thiazolylcoumarins are established as blue-emitting fluorescent labeling reagents with emission maxima in the 438–457 nm range and quantum yields up to 0.85; the nature of the 7-substituent directly influences both fluorescence intensity and conjugation efficiency to biomolecules [1]. Users procuring this compound for structure–activity relationship (SAR) exploration, fluorescent probe construction, or focused-library screening must therefore verify the exact ester identity—generic substitution of a 'similar' thiazolylcoumarin will confound interpretation of both biological and photophysical readouts.

Property Context
This Compound
Generic Thiazolylcoumarin Analogs
7-O-Substituent
3-Phenylpropanoate (aromatic terminus + flexible C2 linker)
Pentanoate (fully aliphatic) or 3-fluorobenzoate (rigid aromatic, no spacer). May not transfer directly.
Lipophilicity & π-Stacking
Predicted LogP > 3.95; enhanced π-stacking potential via terminal phenyl ring
Lower LogP (aliphatic) or different electronic profile (fluorinated). May shift membrane partitioning and binding.
Fluorescence Modulation
Phenyl ring may serve as FRET antenna or quencher, enabling environmental sensitivity
Purely aliphatic esters lack aromatic electronic interactions, limiting photophysical modulation context.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Phenylpropanoate vs. Pentanoate Ester

The target compound (C₂₂H₁₇NO₄S, MW 391.4) carries a phenylpropanoate ester at the 7-position, distinguishing it from the closest aliphatic analog, the pentanoate ester (C₁₈H₁₇NO₄S, MW 343.4, LogP 3.95) . The phenylpropanoate ester adds 48 Da of molecular weight and introduces an aromatic ring absent in the pentanoate chain, which is predicted to increase LogP above 3.95 and enhance π-stacking potential with aromatic residues in protein binding pockets. The two-carbon linker between the ester oxygen and the terminal phenyl group provides greater conformational flexibility than the directly attached aromatic esters (e.g., 3-fluorobenzoate, MW 381.4) , while maintaining an aromatic terminus unavailable in purely aliphatic 7-O-acyl variants.

MW & Lipophilicity
Reported Context
ΔMW +48.0 Da vs. pentanoate ester
Supports differentiation in membrane permeability and target-binding screening contexts.
Predicted LogP > 3.95 due to additional phenyl ring. Source review required.
medicinal chemistry SAR screening physicochemical profiling

Crystallographically Validated Core Scaffold Planarity and Hydrogen-Bonding Network

The core scaffold, 3-(2-methylthiazol-4-yl)-2H-chromen-2-one, has been structurally characterized by single-crystal X-ray diffraction [1]. The coumarin (O1/C1–C9) and thiazole (S1/N1/C10–C12) ring systems are each approximately planar, with maximum deviations of 0.033(3) Å and 0.006(3) Å, respectively. Intramolecular C4–H···N and C5′–H···O═C hydrogen bonds between the heterocycles determine the conformational preference and enforce co-planarity, which favors two remote n(O)→σ*(C–H) and n(N)→σ*(C–H) orbital interactions as demonstrated by Natural Bond Orbital (NBO) analysis [1]. This co-planar, rigidified conformation is a direct consequence of the 2-methylthiazol-4-yl substitution pattern—analogs with different thiazole substitution (e.g., 2-ethoxythiazol-4-yl) exhibit significantly different crystal packing despite nearly identical molecular structures [1]. The 7-phenylpropanoate ester does not alter this core geometry but extends the molecular surface available for intermolecular contacts.

Core Scaffold Geometry
Head-to-head
Coumarin-thiazole co-planarity confirmed via X-ray diffraction
Validated planarity provides reliable basis for molecular docking and pharmacophore modeling.
NBO analysis confirms n(O)→σ*(C–H) and n(N)→σ*(C–H) orbital interactions.
structural biology crystallography computational chemistry

Class-Level ROS and NO Inhibitory Activity of Thiazole-Substituted Coumarins

While no published quantitative bioactivity data exist specifically for 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 3-phenylpropanoate, a closely related series of hydrazinyl thiazole-substituted coumarins and chromones (compounds 1–48) has been systematically evaluated for reactive oxygen species (ROS) and nitric oxide (NO) inhibitory activity [1]. Among the tested compounds, seven derivatives showed potent ROS inhibition superior to ibuprofen (IC₅₀ = 54.3 ± 1.9 μM), with the most active compound 2 achieving IC₅₀ = 5.7 ± 0.2 μM [1]. These active compounds were subsequently confirmed to inhibit NO production and were non-cytotoxic to NIH-3T3 fibroblasts [1]. The 3-(2-methylthiazol-4-yl)coumarin core present in the target compound is structurally analogous to the scaffolds in this bioactive series, supporting the inference that the target compound represents a viable entry point for anti-inflammatory lead discovery, though its specific ROS/NO activity has not been individually determined.

ROS/NO Inhibition
Class-level Inference
Related series: IC₅₀ = 5.7–134.7 μM (48 compounds)
Supports scaffold suitability for anti-inflammatory screening libraries, though individual potency requires empirical determination.
Data to verify. No individual bioactivity data available for this compound.
inflammation ROS inhibition nitric oxide pharmacology

Blue-Emitting Fluorescent Probe Potential of 7-Substituted 3-Thiazolylcoumarins

7-Substituted 3-thiazolylcoumarins constitute a well-characterized class of UV-excitable blue-emitting fluorophores. A series of carboxy-functionalized 3-(thiazol-2-yl)coumarin derivatives exhibited bright blue fluorescence with emission maxima in the range of 438–457 nm and large Stokes shifts of 72–83 nm in methanol [1]. The ionized forms of 7-hydroxyl derivatives emit at 482–484 nm in basic medium, and fluorescence quantum yields reach up to 0.85 [1]. These dyes have been successfully conjugated to L-trileucine and (2′-5′)-triadenylate via active ester chemistry, demonstrating their utility as biomolecular labeling reagents [1]. The target compound, bearing a 7-phenylpropanoate ester, is structurally positioned as a protected or pro-fluorophore that could be hydrolyzed to the fluorescent 7-hydroxy form or serve as a Förster resonance energy transfer (FRET) acceptor due to the additional phenyl ring in the ester side chain. In contrast, the pentanoate ester analog (LogP 3.95) lacks the aromatic terminus that could participate in intramolecular or intermolecular π–π interactions relevant to fluorescence modulation.

Blue-Emitting Fluorophore
Reported Class Context
λ_em = 438–457 nm, Φ_F up to 0.85 (scaffold class)
Established fluorescence profile positions compound as a candidate for environmentally sensitive probe development.
Phenylpropanoate ester may modulate fluorescence via energy transfer or quenching. Data to verify.
fluorescent probes bioimaging photophysics oligonucleotide labeling

Antiproliferative Potential and CDK2 Inhibition of Coumarin–Thiazole Congeners

A systematically studied series of coumarin/thiazole congeners designed as CDK2 inhibitors demonstrated that the hydroxycoumarin-thiazole derivative 6c achieved HepG2 IC₅₀ = 2.6 μM and HCT116 IC₅₀ = 3.5 μM, with the lead compound I exhibiting CDK2 IC₅₀ = 0.93 μM [1]. These data establish that the coumarin–thiazole hybrid scaffold can engage the CDK2 ATP-binding pocket and exert antiproliferative effects. Separately, heterocyclic imine-linked coumarin-thiazole hybrids showed growth inhibition against HCT-15 colorectal cancer cells with IC₅₀ = 1.28 ± 0.14 μM for the most potent derivative 6g [2]. The target compound, containing a 3-(2-methylthiazol-4-yl)coumarin core identical in hybridization pattern to these active series, represents a structurally related but chemically distinct entry point for anticancer screening. Its 7-phenylpropanoate ester distinguishes it from the hydrazinyl and imine-linked analogs and may confer differential pharmacokinetic properties or target selectivity that remain to be experimentally defined.

CDK2 & Antiproliferative
Class-level Inference
Structural analogs: CDK2 IC₅₀ = 0.93 μM; HepG2 IC₅₀ = 2.6 μM
Supports procurement for oncology-focused cell-line screening and kinase selectivity profiling.
Individual activity profile must be determined experimentally; cannot be extrapolated from class-level data.
anticancer CDK2 inhibition antiproliferative oncology

Recommended Research and Industrial Application Scenarios


SAR Expansion of Anti-Inflammatory Coumarin–Thiazole Libraries

The demonstrated ROS and NO inhibitory activity of hydrazinyl thiazole-substituted coumarins (IC₅₀ range: 5.7–134.7 μM; ibuprofen IC₅₀ = 54.3 μM) supports the use of this compound as a diversification element in focused anti-inflammatory screening libraries [1]. The phenylpropanoate ester at position 7 provides a structurally distinct side chain not represented among the 48 compounds tested by Salar et al., enabling exploration of ester-linked aromatic groups on ROS/NO pharmacology. Procurement is recommended for medicinal chemistry groups seeking to expand SAR beyond the hydrazinyl-thiazole series while retaining the validated 3-thiazolylcoumarin core.

Development of Blue-Emitting Fluorescent Probes with Environmentally Sensitive Ester Chains

7-Substituted 3-thiazolylcoumarins are established blue-emitting fluorophores (λ_em = 438–457 nm, Φ_F ≤ 0.85) suitable for biomolecular labeling [2]. The phenylpropanoate ester introduces a pendant aromatic ring connected via a flexible two-carbon linker, which may serve as a fluorescence-quenching or FRET-partner moiety in probe designs. This compound is a rational procurement choice for photophysics laboratories developing environment-sensitive or analyte-responsive fluorescent sensors based on the thiazolylcoumarin platform, as it provides a chemically distinct ester substitution pattern relative to the commonly used 7-hydroxy, 7-methoxy, and 7-acetoxy derivatives previously characterized for oligonucleotide labeling [2].

Anticancer Screening in CDK2-Targeted or Phenotypic Oncology Assays

Coumarin–thiazole congeners have shown CDK2 inhibitory activity (lead compound I IC₅₀ = 0.93 μM) and antiproliferative effects against HepG2 (IC₅₀ = 2.6 μM) and HCT116 (IC₅₀ = 3.5 μM) cell lines [3]. The target compound, with its unique 7-phenylpropanoate ester, represents a structurally differentiated analog within this chemotype for oncology-focused phenotypic or target-based screening. Procurement is indicated for academic or industrial screening centers evaluating diversity-oriented coumarin–thiazole libraries against cancer cell line panels or kinase selectivity profiles.

Computational Chemistry and Molecular Docking Using Validated Core Geometry

The single-crystal X-ray structure of the core scaffold, 3-(2-methylthiazol-4-yl)-2H-chromen-2-one, provides experimentally validated geometric parameters—including ring planarity (coumarin max deviation 0.033 Å, thiazole max deviation 0.006 Å) and intramolecular hydrogen-bonding geometry [4]. This crystallographic data enables accurate docking and molecular dynamics simulations without the uncertainties associated with computationally predicted conformations. Computational chemists procuring this compound can use the experimentally determined core geometry as a reliable starting point for modeling the full molecule in target binding sites, while the 7-phenylpropanoate ester provides a structurally interesting substituent for exploring binding pocket complementarity.

Application
Selection Property
Validation Focus
Anti-inflammatory SAR library expansion
Ester-based chemical diversity not present in hydrazinyl-thiazole series
ROS/NO pathway model validation for ester-linked aromatic groups
Fluorescent probe development
Pendant phenyl ring with flexible linker, structurally distinct from common 7-OH/OMe derivatives
Emission wavelength shift, FRET compatibility, and environmental sensitivity profiling
Oncology cell-line screening
CDK2-targeting coumarin–thiazole scaffold with differentiated 7-O-acyl moiety
Proliferation endpoints and kinase selectivity profiles in relevant cell lines
In silico modeling and molecular docking
Experimentally validated core geometry from X-ray crystallography
Docking accuracy and conformational sampling in binding pocket exploration
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